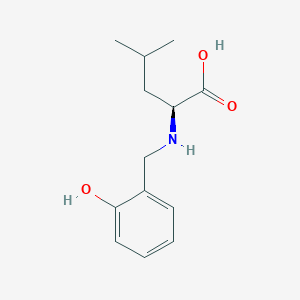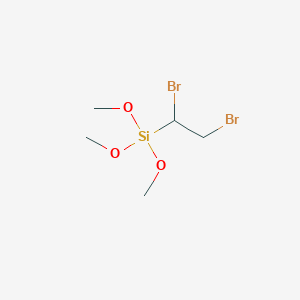![molecular formula C84H180Si5 B12563730 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) CAS No. 204711-80-8](/img/structure/B12563730.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) is a complex organosilicon compound known for its unique structural properties. This compound features a central silicon atom bonded to four propane-3,1-diyl groups, each of which is further bonded to trihexylsilane groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) typically involves multi-step organic reactions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated monitoring ensures consistent quality and efficiency. The final product is typically purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trihexylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) exerts its effects is primarily through its ability to form stable bonds with other molecules. The compound’s silicon atom can interact with various molecular targets, facilitating the formation of complex structures. These interactions are crucial in applications such as catalysis, where the compound acts as a catalyst or a catalyst support.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar tetrahedral structure.
Hexamethyldisilane: A simpler silane derivative with two silicon atoms bonded to methyl groups.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) stands out due to its larger and more complex structure, which provides unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where other simpler silanes may not be as effective.
Eigenschaften
CAS-Nummer |
204711-80-8 |
|---|---|
Molekularformel |
C84H180Si5 |
Molekulargewicht |
1330.8 g/mol |
IUPAC-Name |
tetrakis(3-trihexylsilylpropyl)silane |
InChI |
InChI=1S/C84H180Si5/c1-13-25-37-49-65-85(66-50-38-26-14-2,67-51-39-27-15-3)77-61-81-89(82-62-78-86(68-52-40-28-16-4,69-53-41-29-17-5)70-54-42-30-18-6,83-63-79-87(71-55-43-31-19-7,72-56-44-32-20-8)73-57-45-33-21-9)84-64-80-88(74-58-46-34-22-10,75-59-47-35-23-11)76-60-48-36-24-12/h13-84H2,1-12H3 |
InChI-Schlüssel |
CUJIIBSBEOGUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC[Si](CCC[Si](CCCCCC)(CCCCCC)CCCCCC)(CCC[Si](CCCCCC)(CCCCCC)CCCCCC)CCC[Si](CCCCCC)(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
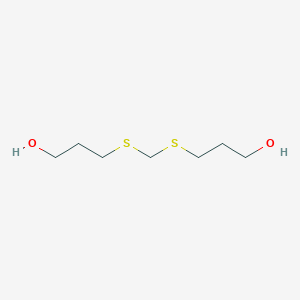
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
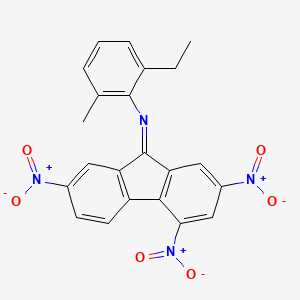
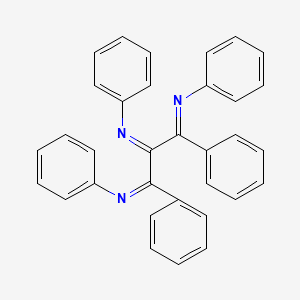
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
